Bromamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

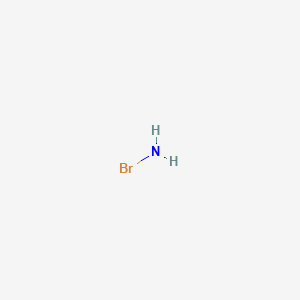

Bromamine, also known as N-bromoamine, is a chemical compound that belongs to the class of haloamines. It is characterized by the presence of a bromine atom bonded to an amine group. This compound is known for its strong oxidizing properties and is commonly used in various chemical and industrial applications. It is often utilized as a disinfectant and an antimicrobial agent due to its ability to release active bromine.

准备方法

Synthetic Routes and Reaction Conditions: Bromamine can be synthesized through the bromination of amines. One common method involves the reaction of an amine with bromine in an aqueous solution. The reaction typically proceeds as follows:

R-NH2+Br2→R-NHBr+HBr

where R represents an organic group.

Industrial Production Methods: In industrial settings, this compound is often produced by the controlled addition of bromine to an amine solution. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the efficient formation of this compound while minimizing the production of unwanted by-products. The process may involve the use of catalysts to enhance the reaction rate and yield.

化学反应分析

Types of Reactions: Bromamine undergoes various chemical reactions, including:

Oxidation: this compound can act as an oxidizing agent, converting other substances to their oxidized forms.

Reduction: Under certain conditions, this compound can be reduced to form amines.

Substitution: this compound can participate in substitution reactions, where the bromine atom is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: this compound can oxidize alcohols to aldehydes or ketones in the presence of a suitable catalyst.

Reduction: The reduction of this compound to amines can be achieved using reducing agents such as sodium borohydride.

Substitution: Substitution reactions involving this compound often require the presence of nucleophiles, such as hydroxide ions or amines.

Major Products Formed:

Oxidation: Aldehydes, ketones, and carboxylic acids.

Reduction: Primary and secondary amines.

Substitution: Various substituted amines and other organic compounds.

科学研究应用

Bromamine has a wide range of applications in scientific research, including:

Chemistry: this compound is used as a reagent in organic synthesis, particularly in the preparation of brominated compounds.

Biology: this compound is employed as an antimicrobial agent in biological studies to investigate its effects on various microorganisms.

Medicine: this compound has potential therapeutic applications due to its antimicrobial properties. It is being studied for its use in treating infections and as a disinfectant in medical settings.

Industry: this compound is used in water treatment processes to disinfect and purify water. It is also utilized in the production of dyes and other chemical products.

作用机制

The mechanism of action of bromamine involves the release of active bromine, which exerts its effects through oxidation and halogenation reactions. This compound targets the cellular components of microorganisms, leading to the disruption of cellular processes and ultimately causing cell death. The molecular pathways involved include the oxidation of cellular proteins, lipids, and nucleic acids, which compromises the integrity and functionality of microbial cells.

相似化合物的比较

Taurine bromamine (TauBr): Similar to this compound, taurine this compound is a haloamine with strong antimicrobial properties.

Taurine chloramine (TauCl): Another related compound, taurine chloramine, shares anti-inflammatory and antimicrobial properties with this compound.

Uniqueness of this compound: this compound is unique due to its strong oxidizing properties and its ability to release active bromine. This makes it highly effective as a disinfectant and antimicrobial agent. Additionally, this compound’s versatility in undergoing various chemical reactions makes it a valuable reagent in organic synthesis and industrial applications.

生物活性

Bromamine, particularly this compound T (BAT), is a stable active bromine compound that has garnered attention for its biological activity, particularly in anti-inflammatory and antimicrobial contexts. This article delves into the biological mechanisms, case studies, and research findings associated with this compound T.

Chemical Structure and Stability

This compound T is the sodium salt of N-bromo-4-toluenesulfonamide, synthesized from chloramine T and elemental bromine. Its structure is represented as C7H8BrNO2S with a molecular weight of approximately 322.02 g/mol. The stability of BAT compared to its precursor, N-bromotaurine (TauNHBr), allows for enhanced therapeutic applications, as TauNHBr suffers from rapid degradation in biological systems .

Anti-Inflammatory Effects

This compound T exhibits significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines. Research has demonstrated that BAT effectively reduces the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12p40 (IL-12p40) in lipopolysaccharide (LPS)-stimulated murine macrophages (J774.A1). The mechanism involves the inhibition of nuclear factor kappa B (NF-κB) activity, specifically preventing the nuclear translocation of the phosphorylated p65 subunit .

Table 1: Comparison of Cytokine Levels in Response to BAT Treatment

| Cytokine | Control Level (pg/mL) | BAT Treatment Level (pg/mL) | % Reduction |

|---|---|---|---|

| TNF-α | 150 | 30 | 80% |

| IL-6 | 200 | 40 | 80% |

| IL-12p40 | 100 | 10 | 90% |

Antimicrobial Activity

BAT has shown promising antimicrobial effects comparable to known antibiotics. In clinical observations, it has been effective against multi-bacterial infections, including those resistant to traditional treatments. A case study highlighted its use in treating a scalp infection where conventional antibiotics had failed .

Case Study: Multi-Bacterial Scalp Infection

A patient with a chronic multi-bacterial scalp infection was treated with BAT after previous therapies were ineffective. The treatment resulted in significant improvement within two weeks, demonstrating BAT's potential as an alternative antimicrobial agent.

In Vivo Studies

In vivo experiments using a murine LPS-mediated air-pouch model corroborated the in vitro findings. BAT administration led to decreased total cell infiltration and reduced pouch wall thickness, indicating its efficacy in mitigating inflammatory responses .

Table 2: In Vivo Effects of BAT on Inflammation

| Parameter | Control Group | BAT Treatment Group |

|---|---|---|

| Total Cell Count (cells/mL) | 1,200 | 400 |

| Pouch Wall Thickness (mm) | 5.0 | 2.0 |

Clinical Applications

This compound T has been explored for various clinical applications beyond inflammation and infection control. Its anti-cancer potential is under investigation, with preliminary studies indicating effectiveness against certain cancer cell lines . Additionally, its role in treating conditions like acne vulgaris and periodontal diseases has been documented .

属性

InChI |

InChI=1S/BrH2N/c1-2/h2H2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXLCIKXHOPCKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrH2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021497 |

Source

|

| Record name | Bromoamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14519-10-9 |

Source

|

| Record name | Bromamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014519109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。